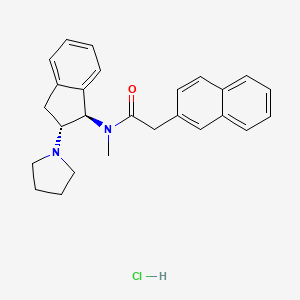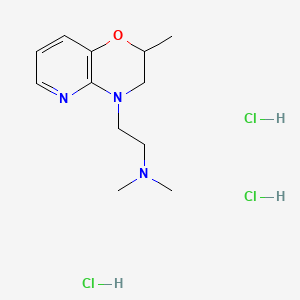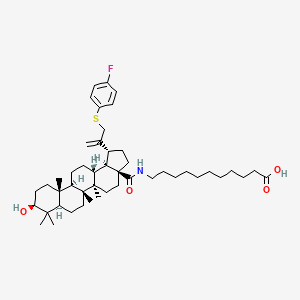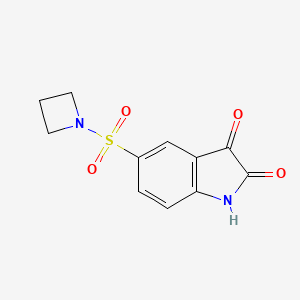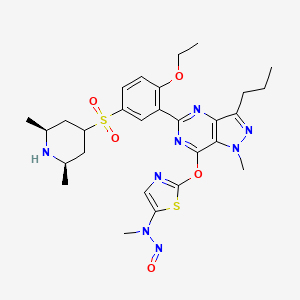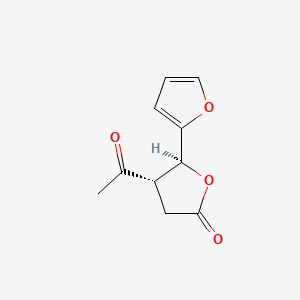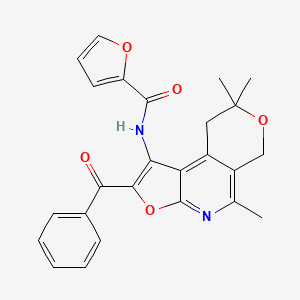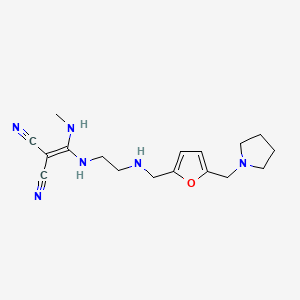
Propanedinitrile, ((methylamino)((2-(((5-(1-pyrrolidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, ((methylamino)((2-(((5-(1-pyrrolidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)methylene)- is a complex organic compound with a unique structure that includes a pyrrolidinylmethyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, ((methylamino)((2-(((5-(1-pyrrolidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)methylene)- typically involves multiple steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields a nitrophenylacrylate intermediate, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((methylamino)((2-(((5-(1-pyrrolidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)methylene)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanedinitrile, ((methylamino)((2-(((5-(1-pyrrolidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)methylene)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propanedinitrile, ((methylamino)((2-(((5-(1-pyrrolidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)methylene)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-((1-ethyl-2-pyrrolidinyl)methyl)amino)propanoate
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
Propanedinitrile, ((methylamino)((2-(((5-(1-pyrrolidinylmethyl)-2-furanyl)methyl)amino)ethyl)amino)methylene)- is unique due to its specific structure, which includes both a pyrrolidinylmethyl group and a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
135017-16-2 |
|---|---|
Molecular Formula |
C17H24N6O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[methylamino-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethylamino]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H24N6O/c1-20-17(14(10-18)11-19)22-7-6-21-12-15-4-5-16(24-15)13-23-8-2-3-9-23/h4-5,20-22H,2-3,6-9,12-13H2,1H3 |
InChI Key |
GVHHPMZWUWYOJH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C(C#N)C#N)NCCNCC1=CC=C(O1)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


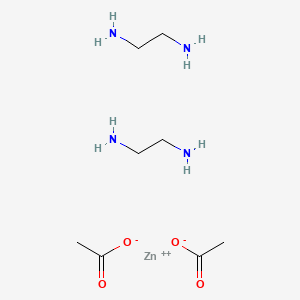


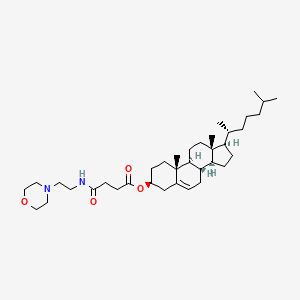

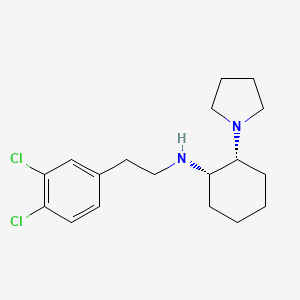
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)
